molecular formula C26H27ClN4O4S B11650394 (6Z)-6-{3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650394
M. Wt: 527.0 g/mol
InChI Key: GHQICMOKMJXIPO-RRABYFSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its intricate structure, which includes a chlorinated phenyl group, ethoxy and methoxy substituents, and a thiadiazolo[3,2-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the chlorinated phenyl group and the ethoxy and methoxy substituents. The final step involves the formation of the imino and propyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorinated phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of bioavailability, selectivity, and efficacy. Preclinical studies are conducted to evaluate its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H27ClN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H27ClN4O4S/c1-4-7-22-30-31-24(28)19(25(32)29-26(31)36-22)13-17-14-20(27)23(21(15-17)33-5-2)35-11-10-34-18-9-6-8-16(3)12-18/h6,8-9,12-15,28H,4-5,7,10-11H2,1-3H3/b19-13-,28-24?

InChI Key

GHQICMOKMJXIPO-RRABYFSWSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OCC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.